molecular formula C10H16O2 B1619682 2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)- CAS No. 54783-36-7

2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-

Cat. No. B1619682
CAS RN: 54783-36-7
M. Wt: 168.23 g/mol
InChI Key: POVACFJTDXZOQT-UHFFFAOYSA-N
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Description

  • Other Names : Diosphenol, Barosma camphor, Buccocamphor, Buchu camphor, 2-Hydroxypiperitone, and more .

Molecular Structure Analysis

The molecular structure of 2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)- consists of a cyclohexenone ring with a hydroxyl group and an isopropyl (1-methylethyl) substituent. The stereochemistry is (6S), indicating the configuration around the chiral center .

Scientific Research Applications

Chemical Structure and Properties

The research involving similar cyclohexenone derivatives emphasizes the structural and chemical properties of these compounds. For instance, compounds like 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives exhibit interesting tautomeric forms and intramolecular hydrogen bonding, highlighting their structural complexity and potential reactivity (Odabaşoǧlu et al., 2003). Similar structural intricacies are observed in compounds like 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, where X-ray diffraction reveals diverse conformations and intramolecular hydrogen bonds (Shi et al., 2007).

Synthetic Applications

The versatility of cyclohexenone derivatives in synthetic chemistry is well-documented. For instance, compounds like 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone are synthesized via innovative methods such as ultrasound-assisted one-pot three-component reactions, offering benefits like high yields and environmental friendliness (Song et al., 2015). The synthesis of 2,2’-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives via eco-friendly procedures further demonstrates the potential of these compounds in green chemistry (Vaid et al., 2016).

Biological and Pharmaceutical Potential

Cyclohexenone derivatives have shown promise in various biological and pharmaceutical contexts. For instance, the crystal structure of biscyclohexane diol was analyzed for its anticancer properties, suggesting the potential of these compounds in medicine and pharmaceutical applications (Kokila et al., 2017). Additionally, functionally substituted cyclohexane derivatives have been explored as antimicrobial agents, addressing the challenge of increasing antimicrobial resistance (Shoaib, 2019).

properties

IUPAC Name

2-hydroxy-6-methyl-3-propan-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-7,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVACFJTDXZOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C1=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Diosphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-

CAS RN

54783-36-7
Record name ψ-Diosphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54783-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-isopropyl-6-methylcyclohex-2-enone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054783367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.932
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Record name 2-HYDROXY-3-ISOPROPYL-6-METHYLCYCLOHEX-2-ENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71N032XUM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name gamma-Diosphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

34.5 °C
Record name gamma-Diosphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037014
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-
Reactant of Route 2
2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-
Reactant of Route 3
2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-
Reactant of Route 4
2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-
Reactant of Route 5
2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-
Reactant of Route 6
Reactant of Route 6
2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-

Citations

For This Compound
23
Citations
ENŞ Sezer, M Bozkurt, N İlhan… - … –5 PROCEEDINGS BOOK, 2019 - researchgate.net
Mentha pulegium L. is a herbaceous perennial plant belonging to the Lamiaceae family. The plant grows up in moist areas of the mountains and plains. In therapeutic applications, this …
Number of citations: 2 www.researchgate.net
DR Pratiwi, I Saputra - Research Journal of Pharmacy and …, 2021 - indianjournals.com
The purpose of this study was to determine the antioxidant activity of crude extract and their fractions, the content of secondary metabolite types of crude extract, and the chemical …
Number of citations: 2 www.indianjournals.com
N Naim, I Guirrou, ML Fauconnier, H Hafida… - JSFA …, 2023 - Wiley Online Library
Background The saffron (Crocus sativus L.) planted area and production increased in the past decade in Morocco. This crop has been extended to new regions beyond its original main …
RR Marandi - World journal of pharmaceutical research, 2017 - academia.edu
Ochna obtusata var. pumila is an exotic medicinal plant of Chotanagpur plateau. It is locally called as Bhuin champa by the tribals of Jharkhand, and used against asthma, arthritis, …
Number of citations: 5 www.academia.edu
B Paolino, MC Sorrentino, J Troisi, M Delli Carri… - For a Suitable Non … - papers.ssrn.com
Cultural heritage biodeterioration is of interest through innovative and green conservation approaches based on Lavandula angustifolia Mill. Supercritical CO2 fluid extraction (SFE) …
Number of citations: 2 papers.ssrn.com
AA Olushola-Siedoks, UE Igbo, G Asieba… - Journal of …, 2020 - phytojournal.com
Zanthoxylum zanthoxyloides is being used in African traditional medicine to treat an array of pathological conditions. Most notably is Sickle cell anaemia, one of the most important …
Number of citations: 4 www.phytojournal.com
MK Jones - 2017 - search.proquest.com
The maned wolf (Chrysocyon brachyurus) is a Neotropical canid species that exhibits a rare reproductive mechanism, induced ovulation. Unlike most other canids, the maned wolf is …
C Wu, S Qiu, P Liu, Y Ge, X Gao - Journal of ethnopharmacology, 2018 - Elsevier
Ethnopharmacological relevance Triple-negative breast cancer (TNBC) often presents with a high histological grade and high malignancy, which greatly contribute to patient morbidity …
K Suresh - researchgate.net
The present study deals with the Gas Chromatography Mass Spectrometry (GC MS) analysis of Thaalisaathi Chooranam (TSC), a poly herbal Siddha formulation widely used in Siddha …
Number of citations: 0 www.researchgate.net
DE Uti, UA Ibiam, WA Omang, PA Udeozor… - Pharmaceutical …, 2023 - thieme-connect.com
The study aimed to investigate how the solvent extract of Buchholzia coriacea (BCE), a widely known hypolipidemic agent, could contribute to hyperlipidemia treatment and identify the …

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